molecular formula C17H22FN5O2S B4644197 6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B4644197
M. Wt: 379.5 g/mol
InChI Key: CNUPOLJEVROJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can reduce the activation and proliferation of these cells, leading to a decrease in inflammation and cancer growth. TAK-659 has also been shown to inhibit other kinases, such as JAK2 and FLT3, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in the lymphoid tissues and tumor cells. TAK-659 has also been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. It is also available in sufficient quantities for preclinical studies and has been extensively characterized in vitro and in vivo. However, TAK-659 has some limitations, including its high cost and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of TAK-659, including its clinical evaluation in various diseases, such as lymphoma, leukemia, and autoimmune disorders. Further studies are also needed to investigate the optimal dose and dosing schedule of TAK-659, as well as its potential combination with other cancer treatments. The development of new formulations and delivery methods for TAK-659 may also enhance its bioavailability and efficacy in clinical settings.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its selective inhibition of BTK and other kinases makes it a suitable candidate for further research and clinical evaluation. However, more studies are needed to investigate its optimal use and potential combination with other cancer treatments.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPOLJEVROJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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